2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide 2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342113
InChI: InChI=1S/C20H23N3O3/c1-12(2)20-22-15-7-6-14(11-16(15)23-20)21-19(24)10-13-5-8-17(25-3)18(9-13)26-4/h5-9,11-12H,10H2,1-4H3,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

CAS No.:

Cat. No.: VC16342113

Molecular Formula: C20H23N3O3

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide -

Specification

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide
Standard InChI InChI=1S/C20H23N3O3/c1-12(2)20-22-15-7-6-14(11-16(15)23-20)21-19(24)10-13-5-8-17(25-3)18(9-13)26-4/h5-9,11-12H,10H2,1-4H3,(H,21,24)(H,22,23)
Standard InChI Key CNTYOMAWQOICQL-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Introduction

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a synthetic organic compound featuring a complex molecular structure. It includes a dimethoxyphenyl group and a benzimidazole moiety, which are key components contributing to its potential biological activity and pharmacological properties. The compound's molecular formula is C20H23N3O3, and its molecular weight is approximately 372.46 g/mol, although some sources may slightly vary in this value.

Synthesis

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps. These steps often include the formation of the benzimidazole ring, followed by the introduction of the dimethoxyphenyl group and the acetamide moiety. The synthesis may utilize various reagents and conditions to achieve the desired structure and purity.

Future Research Directions

  • Biological Activity Screening: Conduct comprehensive biological assays to evaluate the compound's antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to optimize its biological activity and understand how different substitutions affect its pharmacological properties.

  • Pharmacokinetic and Pharmacodynamic Studies: Investigate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its potential as a therapeutic agent.

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